2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Description
2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to 8-phenyltheophylline , a potent and selective antagonist for the adenosine receptors A1 and A2A . Therefore, it is possible that this compound may also interact with these receptors.
Mode of Action
Based on its structural similarity to 8-phenyltheophylline , it may act as an antagonist at adenosine receptors, blocking the action of adenosine, a neurotransmitter that has various functions in the body including regulation of heart rate and muscle contractions.
Biochemical Pathways
Adenosine receptors, which this compound may target, are involved in a variety of biochemical pathways, including those related to cardiovascular function, neurotransmission, and inflammation .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine .
Result of Action
By potentially blocking adenosine receptors, it could have effects such as increasing heart rate, constricting blood vessels, and modulating neurotransmission .
Properties
IUPAC Name |
2-[1,3-dimethyl-8-(N-methylanilino)-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-18(10-7-5-4-6-8-10)15-17-13-12(21(15)9-11(22)23)14(24)20(3)16(25)19(13)2/h4-8H,9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYTUAKAHDBPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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